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Compound of Interest

Compound Name: RO7075573

Cat. No.: B12382186

A new class of antibiotics, tethered macrocyclic peptides, has emerged as a promising weapon
in the fight against multidrug-resistant Gram-negative bacteria. This guide provides a detailed
comparison of two key molecules in this class: RO7075573 and its clinically advanced
successor, zosurabalpin. The focus is on their efficacy against Acinetobacter baumannii, a
pathogen of critical concern.

Zosurabalpin, a novel tethered macrocyclic peptide antibiotic, has demonstrated significant
potential in addressing the urgent threat of carbapenem-resistant Acinetobacter baumannii
(CRAB). Developed from the lead compound RO7075573, zosurabalpin exhibits a potent and
selective mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, a
novel antibiotic target.[1][2] This targeted approach allows for potent activity against A.
baumannii while showing limited activity against other Gram-negative and Gram-positive
bacteria.[1]

In Vitro Efficacy: Potent Activity Against Resistant
Strains

Both RO7075573 and zosurabalpin have demonstrated potent in vitro activity against a broad
range of A. baumannii isolates, including multidrug-resistant (MDR) and carbapenem-resistant
(CRAB) strains.
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RO7075573 showed promising initial activity with Minimum Inhibitory Concentrations (MICs)
ranging from <0.06 to 0.5 mg/L against various A. baumannii strains.[2] However, further
development led to zosurabalpin, which was optimized for improved tolerability while
maintaining strong antibacterial activity.[1][3] Zosurabalpin has shown an MIC of 0.25 mg/L
against A. baumannii.[1][3]

A key study evaluating zosurabalpin against 129 clinical isolates of A. baumannii, enriched with
difficult-to-treat and MDR strains, reported a MIC90 (the concentration required to inhibit 90%
of isolates) of 1 mg/L.[2] Another study focusing on isolates from China reported MIC50/90
values of 0.12/0.25 pg/mL in media supplemented with horse serum and 0.25/0.5 pg/mL with
human serum.[4]

. Isolate MIC Range MIC90
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baumannii .
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129 clinical
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In Vivo Efficacy: Protection in Animal Models of

Infection
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The promising in vitro activity of both compounds has translated into significant efficacy in
preclinical animal models of infection.

RO7075573 demonstrated protective effects in a mouse model of lethal sepsis induced by an
MDR and CRAB strain of A. baumannii. Subcutaneous doses between 0.1 and 0.3 mg/kg
provided complete protection.[2] In a neutropenic mouse thigh infection model, RO7075573
resulted in a dose-dependent reduction in bacterial burden, achieving over a 4-log decrease in
colony-forming units (CFU).[2]

Zosurabalpin has also shown robust in vivo efficacy. In a neutropenic mouse pneumonia model
with a pan-drug-resistant A. baumannii strain, zosurabalpin achieved a greater than 5-log10
CFU reduction at the highest dose.[5] Efficacy has also been demonstrated in neutropenic
murine thigh infection models.[5]

Ke
Animal Infection Bacterial y
Compound . Efficacy Reference
Model Type Strain .
Endpoint
A. baumannii Complete
Immunocomp ] ACCO00535 protection at
RO7075573 Lethal Sepsis [2]
etent Mouse (MDR, 0.1-0.3 mg/kg
CRAB) s.C.
A. baumannii
Neutropenic Thigh ACCO00535 >4-log CFU
RO7075573 , _ [2]
Mouse Infection (MDR, reduction
CRAB)
) Pan-drug- >5-log10
. Neutropenic _ .
Zosurabalpin Pneumonia resistant A. CFU [5]
Mouse . .
baumannii reduction
) Neutropenic Thigh - Efficacy
Zosurabalpin ) Not specified [5]
Mouse Infection demonstrated

Mechanism of Action: Targeting LPS Transport
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Both RO7075573 and zosurabalpin share a novel mechanism of action, inhibiting the
lipopolysaccharide (LPS) transport machinery in Acinetobacter. Specifically, they target the
LptB2FGC complex, which is responsible for transporting LPS from the inner membrane to the
outer membrane.[1][2] By blocking this essential pathway, the compounds cause an
accumulation of LPS in the inner membrane, leading to cell death.[4][6] This unique target is a
key reason for their efficacy against strains resistant to other classes of antibiotics.
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Figure 1: Mechanism of action of RO7075573 and zosurabalpin.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and
Laboratory Standards Institute (CLSI) guidelines. For some experiments with zosurabalpin,
cation-adjusted Mueller-Hinton broth (CAMHB) was supplemented with 20% human or horse
serum to alleviate a trailing effect observed with this class of compounds.[2][4]

In Vivo Infection Models

Neutropenic Mouse Thigh Infection Model:
e Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7][8]

o A bacterial suspension of a specific A. baumannii strain is injected into the thigh muscle.[7][9]
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o Treatment with the test compound (e.g., RO7075573 or zosurabalpin) or vehicle is initiated
at a specified time post-infection via a designated route (e.g., subcutaneous).[2]

 After a defined period (e.g., 24 hours), mice are euthanized, and the thigh tissue is
homogenized to determine the bacterial burden (CFU/gram of tissue).[8][9]
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Figure 2: Workflow for the neutropenic mouse thigh infection model.
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Mouse Pneumonia Model:

e Mice are rendered immunocompromised or used as immunocompetent, depending on the
study design.

o A bacterial suspension of A. baumannii is administered via intranasal, intratracheal, or
oropharyngeal routes to induce lung infection.[10][11]

o Treatment with the test compound or vehicle is administered at specified time points post-
infection.

e At a predetermined endpoint, mice are euthanized, and lungs are harvested to determine
bacterial load (CFU) and assess lung pathology.[11]

Safety and Clinical Development

A significant factor in the progression from RO7075573 to zosurabalpin was preclinical safety.
Intravenous administration of RO7075573 in rats revealed significant tolerability issues,
including mortality.[2] In contrast, zosurabalpin was developed to improve this safety profile.[1]

[3]

Phase 1 clinical trials with zosurabalpin in healthy volunteers have shown that single
intravenous doses up to 2000 mg were safe and well-tolerated.[12] The most common
treatment-related adverse events were mild and reversible infusion-related reactions.[12]
These positive safety data, coupled with a well-behaved pharmacokinetic profile, support the
continued clinical development of zosurabalpin.[12] A Phase 3 trial for zosurabalpin in patients
with CRAB infections is being planned.[13]

Conclusion

Both RO7075573 and zosurabalpin represent a significant advancement in the development of
novel antibiotics against the high-priority pathogen Acinetobacter baumannii. While
RO7075573 demonstrated initial promise, zosurabalpin has emerged as the superior clinical
candidate due to its improved safety profile while retaining potent in vitro and in vivo efficacy.
The unique mechanism of action targeting LPS transport provides a valuable new strategy to
combat antibiotic resistance. The ongoing clinical development of zosurabalpin offers hope for
a new treatment option for patients with serious and life-threatening CRAB infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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